7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one

Description

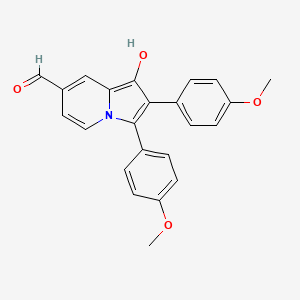

7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one is a structurally complex heterocyclic compound featuring an indolizinone core substituted with hydroxymethylidene and two 4-methoxyphenyl groups. The indolizinone scaffold is a fused bicyclic system comprising a pyrrole and pyridine ring, which confers unique electronic and steric properties.

Properties

CAS No. |

85482-30-0 |

|---|---|

Molecular Formula |

C23H19NO4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

1-hydroxy-2,3-bis(4-methoxyphenyl)indolizine-7-carbaldehyde |

InChI |

InChI=1S/C23H19NO4/c1-27-18-7-3-16(4-8-18)21-22(17-5-9-19(28-2)10-6-17)24-12-11-15(14-25)13-20(24)23(21)26/h3-14,26H,1-2H3 |

InChI Key |

UNAFXEYXNXVISI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C=O)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,3-bis(4-methoxyphenyl)indolizine-7-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and carbaldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,3-bis(4-methoxyphenyl)indolizine-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the indolizine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Hydroxy-2,3-bis(4-methoxyphenyl)indolizine-7-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,3-bis(4-methoxyphenyl)indolizine-7-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Core Structure Diversity: The indolizinone core distinguishes the target compound from coumarins, chromenones, and cyclopenta-indoles. This imparts distinct electronic properties and reactivity .

Hydrogen Bonding vs. Lipophilicity: The hydroxymethylidene group offers H-bond donor/acceptor capabilities absent in methoxy-substituted analogs like 7-methoxy-cyclopenta[b]indole, which may enhance solubility in polar solvents .

Biological Activity

7-(Hydroxymethylidene)-2,3-bis(4-methoxyphenyl)indolizin-1(7H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of methoxyphenyl groups and an indolizinone core. Its molecular formula is , and it exhibits various chemical properties that influence its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Tyrosine Kinases : The compound has been identified as a potential inhibitor of Bruton tyrosine kinase (BTK), which plays a significant role in B-cell signaling pathways. This inhibition can lead to reduced proliferation of malignant B-cells, making it a candidate for treating certain hematological malignancies .

- Antioxidant Activity : The presence of hydroxymethylidene groups suggests potential antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Anticancer Effects

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : In cultured cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways, particularly caspase-3, leading to cell death in a dose-dependent manner .

- Case Study : A notable case involved the treatment of leukemia cells where the compound significantly inhibited cell growth and induced apoptosis. This suggests its potential as an adjunct therapy in leukemia management.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

- Mechanism : Studies indicate that it may protect neuronal cells from β-amyloid-induced toxicity, a hallmark of Alzheimer's disease. The compound appears to modulate the PI3K-Akt-mTOR signaling pathway, which is crucial for cell survival and function .

| Study | Cell Type | Effect | Mechanism |

|---|---|---|---|

| PC12 Cells | Increased viability against Aβ toxicity | PI3K-Akt-mTOR pathway modulation | |

| Leukemia Cells | Induced apoptosis | Caspase activation |

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound remains limited, general observations suggest moderate absorption and distribution characteristics typical of similar compounds. Toxicity assessments indicate low adverse effects at therapeutic doses; however, further studies are necessary to establish safety profiles comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.